

Application Note: High-Fidelity Quantitation of Non-Polar Analytes using Squalane-d62

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Compound of Interest

Compound Name:	2,6,10,15,19,23- HEXAMETHYLTETRACOSANE- D62
CAS No.:	16514-83-3
Cat. No.:	B579143

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Strategic Implementation & Rationale

The "Molecular Anchor" Strategy

Squalane-d62 (

, CAS: 16514-83-3) represents the gold standard for normalizing data in high-temperature gas chromatography.[1] Unlike fatty acid methyl esters (FAMES) or lower-weight alkanes, Squalane-d62 possesses a unique physicochemical profile that makes it indispensable for specific applications:

- **Thermal Stability at Extremes:** With a boiling point of ~470°C, it remains stable during the aggressive temperature ramps required for sterol and wax ester analysis.
- **Mass Spectral Distinctness:** The +62 Da mass shift moves its molecular ion and primary fragments well beyond the interference window of biological squalene () or endogenous squalane (), eliminating "cross-talk" in quantitation.
- **Hydrophobic Mimicry:** Its partition coefficient (

) ensures it tracks perfectly with neutral lipids during Liquid-Liquid Extraction (LLE), making it an ideal Surrogate Internal Standard to correct for extraction efficiency losses.[1]

Physicochemical Profile

Property	Value	Critical Implication
Molecular Formula		Fully deuterated; chemically inert.[1]
Molecular Weight	485.2 g/mol	Significant mass shift from native Squalane (422.8 g/mol).
Boiling Point	~470°C	Elutes late; requires high-temp column bake-out.
Solubility	Soluble: Hexane, Chloroform, Toluene Insoluble: Water, Methanol	Do not use methanol for stock preparation.[1]

Experimental Protocol

A. Preparation of Standards (The "Zero-Water" Rule)

Causality: Squalane is extremely hydrophobic. Introduction of moisture or polar solvents (MeOH/AcN) will cause emulsion or precipitation, leading to non-linear calibration curves.[1]

1. Primary Stock Solution (1.0 mg/mL)

- Solvent: n-Hexane (HPLC Grade) or Toluene.
- Vessel: Amber glass vial with PTFE-lined cap (prevent adsorption to plastic).
- Procedure:
 - Weigh 10 mg of Squalane-d62 into a 10 mL volumetric flask.
 - Dissolve in n-Hexane. Sonicate for 5 minutes to ensure homogeneity.
 - Store at -20°C. Shelf life: 12 months.

2. Working Internal Standard (ISTD) Solution (10 µg/mL)

- Dilute the Primary Stock 1:100 in n-Hexane.
- Usage: This solution is spiked directly into samples prior to extraction.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Objective: Extract neutral lipids while excluding polar metabolites.

- Sample Aliquot: Transfer 50–100 µL of plasma/bio-fluid or 10 mg homogenized tissue to a glass centrifuge tube.
- Spike ISTD: Add 20 µL of Working ISTD Solution (10 µg/mL Squalane-d62).
 - Note: Spiking before solvent addition ensures the ISTD equilibrates with the matrix.
- Protein Precipitation: Add 200 µL Methanol (to disrupt lipoproteins). Vortex 10s.
- Extraction: Add 1.0 mL n-Hexane.
- Agitation: Vortex vigorously for 2 minutes or shake for 20 minutes.
- Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
- Collection: Transfer the upper organic layer (Hexane) to a new glass vial.
- Concentration (Optional): Evaporate to dryness under

and reconstitute in 100 µL Toluene if sensitivity enhancement is needed.

C. Instrumental Method (GC-MS)

Challenge: Squalane elutes at high temperatures. Inadequate bake-out causes "ghost peaks" in subsequent runs.

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).[1] 30m x 0.25mm x 0.25µm.[2]

- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 280°C.

Temperature Program:

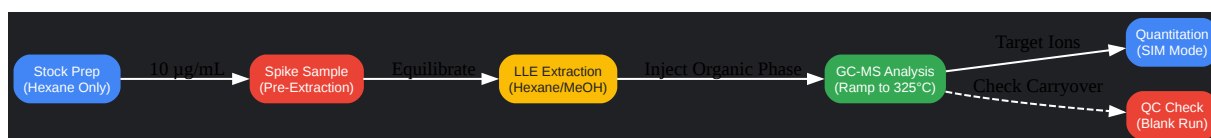
Stage	Rate (°C/min)	Temp (°C)	Hold (min)	Purpose
Initial	-	100	1.0	Solvent focusing
Ramp 1	20	300	0	Rapid elution of light lipids
Ramp 2	10	325	5.0	Critical: Elution of Squalane-d62

| Post-Run | - | 330 | 3.0 | Prevent carryover [\[1\]](#)

MS Detection (EI Source):

- Source Temp: 230°C
 - Quad Temp: 150°C
 - Acquisition: SIM Mode (Selected Ion Monitoring) is recommended for quantitation.
 - Target Ions (d62): m/z 66, 82 (distinct fragments), and molecular ion if visible (often weak).
- [\[1\]](#) Note: Deuteration changes fragmentation patterns; run a full scan (50-500 m/z) of the pure standard first to select the most abundant high-mass ions.

Workflow Visualization



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Caption: Operational workflow for Squalane-d62 quantitation. Note the critical QC loop to monitor high-boiling carryover.

Data Analysis & Quality Control

Identification Logic

Squalane-d62 will elute slightly earlier (seconds) than native squalane due to the Isotope Effect (deuterium bonds are shorter/stronger, slightly reducing Van der Waals interactions with the stationary phase).[1]

- Retention Time (RT): Expect d62 peak ~0.05 - 0.1 min before native Squalane.
- Quantitation Formula:

(Where RF is the Response Factor determined by calibration curve)

Troubleshooting: The "Memory Effect"

Because Squalane-d62 boils at ~470°C, it can condense in the cool spots of the GC injection port or transfer line.[1]

- Symptom: Squalane-d62 appearing in blank solvent runs.
- Solution:
 - Change the inlet liner and gold seal frequently.
 - Ensure Transfer Line temperature is
 - Run a solvent blank (Hexane) between high-concentration samples.

References

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